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Compound of Interest

Compound Name:
6-Chloro-3-(p-tolyl)-2,3-dihydro-

1H-inden-1-one

CAS No.: 865189-98-6

Cat. No.: B3290523 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of p-tolyl indanone derivatives, a

privileged scaffold in medicinal chemistry exhibiting pleiotropic biological activities. Specifically,

this document dissects the Structure-Activity Relationship (SAR) of 2-(4-methylbenzylidene)-1-

indanone and 3-(4-methylphenyl)-1-indanone architectures.

The p-tolyl moiety (4-methylphenyl) serves as a critical hydrophobic anchor, driving selectivity

and potency across two primary therapeutic axes:

Neurodegeneration: Selective inhibition of Monoamine Oxidase B (MAO-B) for Parkinson’s

disease management.[1][2]

Oncology: Tubulin polymerization inhibition targeting the colchicine-binding site for colorectal

and breast cancer therapy.[3]

Part 1: Chemical Architecture & Scaffold Analysis
The indanone core (2,3-dihydro-1H-inden-1-one) offers a rigid bicyclic template. The

introduction of a p-tolyl group creates distinct pharmacophores depending on the attachment

site (C2 vs. C3).
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The C2-Scaffold: 2-(4-methylbenzylidene)-1-indanone
This derivative is characterized by an

-unsaturated ketone system (chalcone-like) fixed within a cyclic structure.

Key Feature: The exocyclic double bond at C2 locks the p-tolyl ring in a planar or near-planar

conformation relative to the carbonyl, extending conjugation.

Primary Target: MAO-B (Reversible Inhibitor).[4]

The C3-Scaffold: 3-(4-methylphenyl)-1-indanone
This derivative features a chiral center at C3, breaking planarity and creating a "twisted"

conformation suitable for globular protein pockets.

Key Feature: The C3-aryl group occupies a hydrophobic pocket distinct from the planar

intercalators.

Primary Target: Tubulin (Colchicine Binding Site Inhibitor - CBSI).[3][5]

Part 2: Therapeutic Axis I – MAO-B Inhibition
(Parkinson’s Disease)[1][2][6]
SAR Analysis: The p-Tolyl Driver
Selective MAO-B inhibitors are crucial for preventing dopamine degradation in the striatum.

The 2-benzylidene-1-indanone scaffold acts as a dual-cavity filler within the MAO-B active site.

Mechanistic SAR Logic
The B-Ring (p-Tolyl) Interaction:

The MAO-B entrance cavity (substrate cavity) is hydrophobic. The 4-methyl group on the

benzylidene ring (p-tolyl) provides optimal Van der Waals contacts with Leu171 and

Ile199.

SAR Insight: Substitution of the p-methyl with bulky groups (e.g., tert-butyl) decreases

potency due to steric clash with the "gate" residues (Tyr326). Removal of the methyl group
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(unsubstituted phenyl) results in a 2-5 fold loss in potency, confirming the necessity of the

p-tolyl hydrophobic anchor.

The A-Ring (Indanone) Modulation:

Substitutions at C5 or C6 (e.g., -OH, -OMe) on the indanone ring interact with the FAD

cofactor site.

Synergy: A C5-hydroxy group combined with the C2-(p-tolyl) moiety yields nanomolar IC

values (often < 100 nM).

Visualization: MAO-B SAR Decision Tree
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Figure 1: SAR Decision Tree for MAO-B inhibition. The p-tolyl moiety is critical for hydrophobic

optimization within the entrance cavity.
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Part 3: Therapeutic Axis II – Tubulin Polymerization
(Oncology)[3]
SAR Analysis: The 3-Aryl Chiral Switch
In the context of cancer therapy, 3-(p-tolyl)indanone derivatives function as microtubule

destabilizers. Unlike the planar MAO-B inhibitors, these molecules require a specific 3D-

configuration to fit the colchicine binding site on

-tubulin.

Mechanistic SAR Logic
The C3-p-Tolyl Interaction:

The p-methyl group projects into the hydrophobic sub-pocket of the colchicine site (near

Val181 and Cys241).

Chirality: The (R)-enantiomer of 3-arylindanones typically exhibits superior binding affinity

(10-30x higher) compared to the (S)-enantiomer. The (R)-configuration aligns the p-tolyl

group to mimic the trimethoxyphenyl ring of colchicine.

Rigidity vs. Flexibility:

The indanone ring provides a rigid scaffold that reduces the entropic penalty of binding

compared to flexible chalcones.

SAR Insight: Replacing the p-tolyl with a p-chloro or p-fluoro phenyl maintains activity, but

the p-methyl (tolyl) offers a better safety profile regarding metabolic stability and

lipophilicity (LogP).

Quantitative Data Summary
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Compound
Class

Scaffold
Position

R-
Substituent

Target
IC

(Target)

Selectivity
Index

Indanone A
2-

benzylidene
4-Me (p-Tolyl) MAO-B

0.045

M

> 500 (vs

MAO-A)

Indanone B
2-

benzylidene
H (Phenyl) MAO-B

0.210

M
~ 80

Indanone C
3-aryl

(Racemic)
4-Me (p-Tolyl) Tubulin

4.2

M
N/A

Indanone D
3-aryl (R-

isomer)
4-Me (p-Tolyl) Tubulin

0.55

M

High (vs

Normal Cells)

Table 1: Comparative potency of p-tolyl indanone derivatives against primary targets. Note the

significance of the methyl group in Indanone A vs B, and chirality in Indanone D.

Part 4: Experimental Protocols
Synthesis of 2-(4-methylbenzylidene)-1-indanone (Aldol
Condensation)
This protocol yields the thermodynamically stable (E)-isomer, essential for MAO-B activity.

Reagents: 1-Indanone (1.0 eq), 4-Methylbenzaldehyde (1.1 eq), NaOH (10% aq), Ethanol.

Dissolution: Dissolve 10 mmol of 1-indanone and 11 mmol of 4-methylbenzaldehyde in 20

mL of absolute ethanol in a round-bottom flask.

Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at room temperature. The solution

will typically turn yellow/orange.

Reaction: Stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product usually

precipitates out.
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Work-up: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to

neutralize base).

Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to

obtain yellow needles.

Validation: ^1H NMR should show a singlet olefinic proton around

7.5-7.8 ppm.

Tubulin Polymerization Inhibition Assay
This fluorescence-based assay validates the mechanism of action for the 3-aryl derivatives.

Reagents: Purified Tubulin (>99%), GTP, DAPI (reporter).

Preparation: Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA,

1 mM MgCl

, pH 6.9) containing 1 mM GTP.

Incubation: Add test compound (p-tolyl indanone derivative) at graded concentrations (0.1 -

50

M) to a 96-well black plate. Add DMSO as vehicle control and Colchicine (5

M) as positive control.

Initiation: Add tubulin solution to the wells at 4°C.

Measurement: Transfer plate to a pre-warmed reader (37°C). Monitor fluorescence (Ex 360

nm / Em 450 nm) every minute for 60 minutes.

Analysis: Plot fluorescence vs. time. Calculate the V

of the polymerization phase.

Self-Validation: The DMSO control must show a sigmoidal polymerization curve. The p-

tolyl derivative should flatten this curve dose-dependently.
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Part 5: Workflow Visualization
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Figure 2: Divergent synthetic pathways leading to distinct pharmacological profiles based on

the p-tolyl insertion point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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